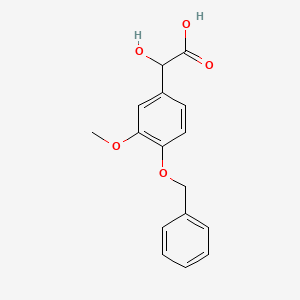
2,6-Dimethoxymandelic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethoxymandelic Acid is an organic compound with the molecular formula C10H12O5 It is a derivative of mandelic acid, characterized by the presence of two methoxy groups at the 2 and 6 positions on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxymandelic Acid typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dimethoxybenzaldehyde.
Formation of Cyanohydrin: The benzaldehyde is reacted with hydrogen cyanide (HCN) in the presence of a base to form the corresponding cyanohydrin.
Hydrolysis: The cyanohydrin is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors to handle large quantities of starting materials and reagents.
Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dimethoxymandelic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-dimethoxybenzoic acid.
Reduction: Reduction reactions can convert it into 2,6-dimethoxybenzyl alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products:
Oxidation: 2,6-Dimethoxybenzoic acid.
Reduction: 2,6-Dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-Dimethoxymandelic Acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of various pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is utilized in the synthesis of specialty chemicals and as a precursor in the production of advanced materials.
Mécanisme D'action
The mechanism of action of 2,6-Dimethoxymandelic Acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence various biochemical pathways, including oxidative stress response and metabolic processes.
Comparaison Avec Des Composés Similaires
2,6-Dimethoxybenzoic Acid: Similar in structure but lacks the mandelic acid moiety.
2,6-Dimethoxybenzyl Alcohol: A reduction product of 2,6-Dimethoxymandelic Acid.
Mandelic Acid: The parent compound without the methoxy groups.
Propriétés
Formule moléculaire |
C16H16O5 |
|---|---|
Poids moléculaire |
288.29 g/mol |
Nom IUPAC |
2-hydroxy-2-(3-methoxy-4-phenylmethoxyphenyl)acetic acid |
InChI |
InChI=1S/C16H16O5/c1-20-14-9-12(15(17)16(18)19)7-8-13(14)21-10-11-5-3-2-4-6-11/h2-9,15,17H,10H2,1H3,(H,18,19) |
Clé InChI |
JEFWSOPAEPTFRY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C(C(=O)O)O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-3-[(S)-2-Amino-3-hydroxypropyl]pyrrolidin-2-one Hydrochloride](/img/structure/B13706971.png)
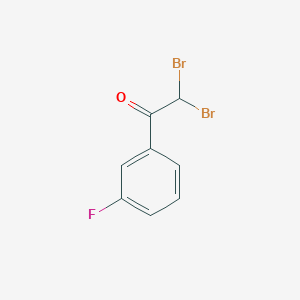
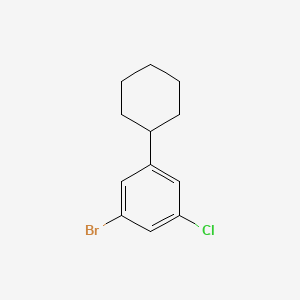
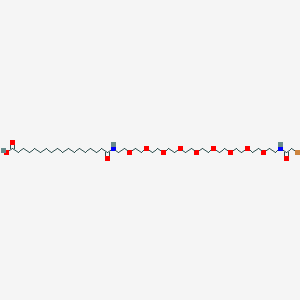
![2-Amino-5-[3-(2-thienyl)propyl]-1,3,4-thiadiazole](/img/structure/B13706988.png)
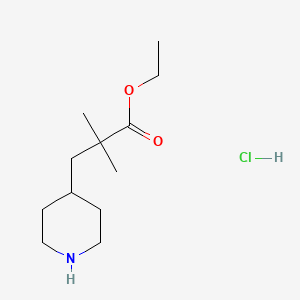
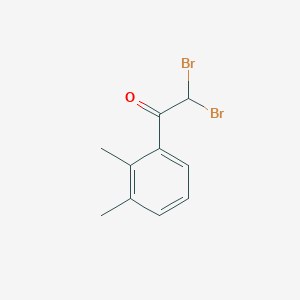
![2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-thiadiazole](/img/structure/B13707007.png)
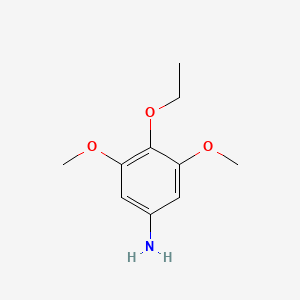
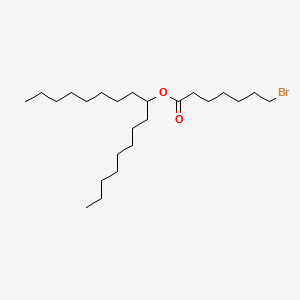
![3-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole](/img/structure/B13707031.png)
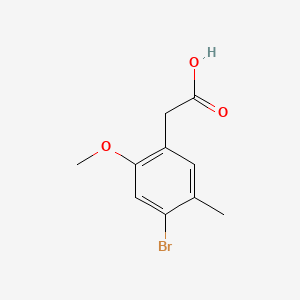
![3-[7-(Benzyloxy)-3-indolyl]propanoic Acid](/img/structure/B13707047.png)
![1-[Bis(4-fluorophenyl)methyl]-4-[3-(3,4-dimethoxyphenyl)-2-propenyl]piperazine Dihydrochloride](/img/structure/B13707057.png)
